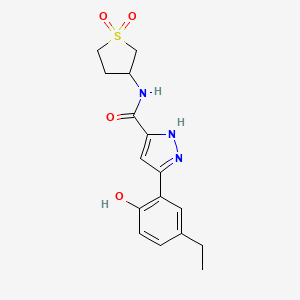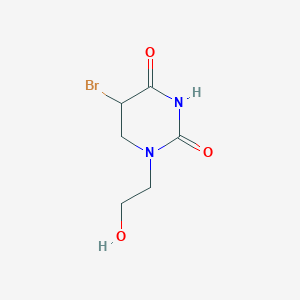
3-Chloro-5-cyclopropoxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-cyclopropoxyisonicotinonitrile, with the chemical formula C9H7ClN2O, is a fascinating compound. It is also known by its synonyms: 3-Chloro-5-cyclopropoxypyridine-4-carbonitrile . This compound combines a chloro-substituted pyridine ring with a cyclopropoxy group, resulting in unique properties.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes lead to the formation of 3-Chloro-5-cyclopropoxyisonicotinonitrile. One common approach involves the reaction of 3-chloroisonicotinonitrile with cyclopropylamine. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:
While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for efficiency, scalability, and purity.
Analyse Chemischer Reaktionen
3-Chloro-5-cyclopropoxyisonicotinonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the chlorine atom may be replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various nucleophiles are often employed.
Major Products: The specific products formed depend on the reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-cyclopropoxyisonicotinonitrile finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, especially in drug discovery.
Medicine: Research explores its pharmacological properties and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The precise mechanism by which 3-Chloro-5-cyclopropoxyisonicotinonitrile exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 3-Chloro-5-cyclopropoxyisonicotinonitrile is unique due to its cyclopropoxy group, similar compounds include other chloro-substituted pyridines or nitriles. its specific combination of features sets it apart.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
3-chloro-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2 |
InChI-Schlüssel |
LHDCLHMFKPGQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=CC(=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)


![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
